molecular formula C25H35D3O5 B602553 Simvastatina-d3 CAS No. 1002347-61-6

Simvastatina-d3

Número de catálogo: B602553
Número CAS: 1002347-61-6
Peso molecular: 421.58
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Simvastatin-d3 is the deuterium labeled Simvastatin . Simvastatin is used together with a proper diet to treat high cholesterol and triglyceride (fat) levels in the blood . This medicine may help prevent medical problems (e.g., heart or blood vessel problems, heart attacks, or strokes) caused by clogged blood vessels .


Molecular Structure Analysis

The simvastatin molecule consists of an aromatic backbone attached to a dimethylbutanoic acid arm with an ester bond and the ethyl pyranyl arm with a covalent C–C-bond forming a lactone structure which represents an inactive form of the drug .


Chemical Reactions Analysis

During the incubation, simvastatin was transported into bacteria cells leading to a drug bioaccumulation over the time, which was augmented upon addition of bile acids after 24 h . A decrease of total drug level during the incubation indicates that the drug is partly biotransformed by bacterial enzymes .


Physical and Chemical Properties Analysis

The disordering during milling of the crystalline powder was found to progressively decrease the crystallinity . For the amorphous starting material, milling for 10 min induced a large extent of recrystallization, while milling for 60 min largely re-amorphized the powder . This solid-state disordering and/or ordering were accompanied by progressive air oxidation during milling .

Aplicaciones Científicas De Investigación

Aplicaciones terapéuticas para complicaciones cerebrales

La simvastatina se ha identificado como una opción terapéutica prometedora para diversas complicaciones y enfermedades cerebrales {svg_1}. Su alta lipofilia le permite cruzar la barrera hematoencefálica de manera efectiva {svg_2}. Las enfermedades que podría tratar potencialmente van desde tumores cerebrales, como el meduloblastoma y el glioblastoma, hasta trastornos neurológicos como la enfermedad de Alzheimer, la enfermedad de Parkinson y la enfermedad de Huntington {svg_3}.

Papel en los trastornos neurodegenerativos

Estudios independientes sugieren que la simvastatina puede reducir el riesgo de desarrollar ciertos trastornos neurodegenerativos {svg_4}. Esto podría deberse a su capacidad de cruzar la barrera hematoencefálica e interactuar con la bioquímica del cerebro {svg_5}.

Potencial en el tratamiento del cáncer

Algunas investigaciones apuntan a que la simvastatina induce la muerte celular en las líneas celulares de tumores cerebrales {svg_6}. Esto sugiere una posible aplicación de la simvastatina en el tratamiento de ciertos tipos de cáncer {svg_7}.

Regulación del colesterol

La simvastatina es un fármaco común que se usa para reducir los niveles elevados de colesterol en plasma {svg_8}. Es particularmente eficaz debido a su alta lipofilia, que le permite interactuar con el colesterol en el cuerpo {svg_9}.

Producción de derivados de simvastatina

Los avances en la bioquímica y la genética de la lovastatina han permitido desarrollar nuevos métodos para la producción de simvastatina {svg_10}. Este derivado de lovastatina se puede sintetizar eficazmente a partir de la monacolina J (lovastatina sin la cadena lateral) mediante un proceso que utiliza la enzima aciltransferasa LovD de Aspergillus terreus {svg_11}.

Tratamiento de enfermedades cardiovasculares

Las estatinas, incluida la simvastatina, son un grupo de fármacos que inhiben selectivamente la HMG-CoA reductasa, la enzima reguladora y limitante de la velocidad en la biosíntesis del colesterol {svg_12}. Al disminuir el colesterol, particularmente el colesterol de lipoproteínas de baja densidad (“colesterol malo”), al tiempo que aumenta ligeramente el colesterol de lipoproteínas de alta densidad (“colesterol bueno”), las estatinas previenen la acumulación de placa en el interior de las arterias {svg_13}. Esto las convierte en una estrategia importante para tratar las enfermedades cardiovasculares {svg_14}.

Safety and Hazards

Simvastatin can cause a condition that results in the breakdown of skeletal muscle tissue, potentially leading to kidney failure . It’s thought that simvastatin (Zocor) may be more likely to cause muscle pain as a side effect than other statins when it’s taken at high doses .

Direcciones Futuras

Simvastatin is usually taken at bedtime or with an evening meal . If you take simvastatin more than once daily, take it with meals . Follow all directions on your prescription label . Never take this medicine in larger amounts, or for longer than prescribed . Taking too much of this medication may cause serious or life-threatening side effects .

Análisis Bioquímico

Biochemical Properties

Simvastatin-d3, like Simvastatin, is a competitive inhibitor of HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, Simvastatin-d3 reduces the synthesis of cholesterol, thereby lowering the level of cholesterol in the blood . It has also been shown to exhibit anti-proliferative activity against cancer cells and induce apoptosis .

Cellular Effects

Simvastatin-d3 has been shown to influence various cellular processes. For instance, it has been found to decrease the secretion of insulin in response to glucose stimuli at the cellular level . Additionally, it has been shown to suppress the expression of Pituitary Tumor-Transforming Gene 1 (PTTG1), a critical gene involved in human breast cancer invasion and metastasis .

Molecular Mechanism

The molecular mechanism of Simvastatin-d3 involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity . This results in a decrease in the production of mevalonate and, consequently, a reduction in cholesterol synthesis . Furthermore, Simvastatin-d3 has been shown to downregulate nuclear factor-kappa B (NF-kappaB), activator protein-1, and hypoxia-inducible factor-1alpha in endothelial and arterial smooth muscle cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Simvastatin-d3 has been shown to have temporal effects. For example, it has been observed to inhibit the expression of Matrix Metalloproteinase-2 (MMP-2) under conditions of oxygen glucose deprivation over time .

Dosage Effects in Animal Models

In animal models, the effects of Simvastatin-d3 have been observed to vary with different dosages. For instance, in a study involving mice, Simvastatin (20 mg/kg) was administered intraperitoneally 24 hours before and just prior to an induced condition, leading to significant changes in the mice’s condition .

Metabolic Pathways

Simvastatin-d3 is involved in the mevalonate pathway, where it inhibits the enzyme HMG-CoA reductase . This enzyme is crucial for the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol .

Transport and Distribution

Simvastatin-d3 is transported into bacteria cells, leading to drug bioaccumulation over time . This accumulation is augmented upon the addition of bile acids .

Subcellular Localization

Given that it inhibits HMG-CoA reductase, an enzyme located in the endoplasmic reticulum of cells , it can be inferred that Simvastatin-d3 may also localize to this subcellular compartment.

Propiedades

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methyl-2-(trideuteriomethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i4D3/t15-,16-,18+,19+,20-,21-,23-,25?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMZZMVNJRMUDD-LONBHWHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016170
Record name Simvastatin-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002347-61-6
Record name Simvastatin-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.